(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 887206-27-1
Cat. No.: VC7065291
Molecular Formula: C15H13N3O5S3
Molecular Weight: 411.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887206-27-1 |
|---|---|
| Molecular Formula | C15H13N3O5S3 |
| Molecular Weight | 411.47 |
| IUPAC Name | methyl 2-[6-sulfamoyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C15H13N3O5S3/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22) |
| Standard InChI Key | HXWFHOWOJSDPQF-ICFOKQHNSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Introduction
The compound (Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic molecule belonging to the class of benzo[d]thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications based on available research.
Synthesis
The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves:
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Formation of the benzo[d]thiazole scaffold: This is achieved through cyclization reactions involving o-amino thiophenols and carbon disulfide derivatives.
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Introduction of the thiophene-carbonyl moiety: Thiophene carboxylic acid derivatives are used for acylation reactions.
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Esterification: Methylation of the carboxylic acid group to form the methyl ester.
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Sulfamoylation: Introduction of the sulfamoyl group using sulfamoyl chloride or equivalent reagents.
Each step is monitored using techniques like Thin Layer Chromatography (TLC) and spectral analysis.
Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines chemical shifts for protons and carbons, confirming molecular structure. |
| Mass Spectrometry | Confirms molecular weight through ion peak analysis. |
| IR Spectroscopy | Identifies functional groups like -SO2NH2 and C=O through characteristic vibrations. |
| X-Ray Crystallography | Provides detailed three-dimensional structural information. |
Biological Significance
Benzo[d]thiazole derivatives, including this compound, have demonstrated promising biological activities:
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Anti-inflammatory Potential:
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Antimicrobial Activity:
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Anticancer Properties:
Applications and Future Directions
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Development of anti-inflammatory or antimicrobial drugs. |
| Cancer Research | Exploration as an anticancer agent through kinase inhibition studies. |
| Drug Design | Optimization for enhanced bioavailability and target specificity via molecular modeling. |
Further research is required to:
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Conduct in vivo studies to confirm its efficacy and safety profile.
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Explore modifications to improve solubility and metabolic stability.
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